2-Dimethylamino-6-hydroxypurine

Vue d'ensemble

Description

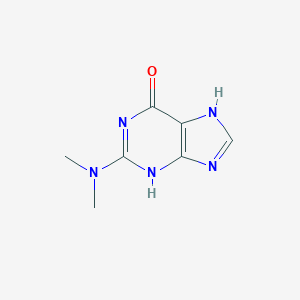

N2,N2-Dimethylguanine is a modified nucleoside belonging to the class of organic compounds known as purine nucleosides. These compounds consist of a purine base attached to a ribosyl or deoxyribosyl moiety. N2,N2-Dimethylguanine is a derivative of guanine, where two methyl groups are attached to the nitrogen atoms at the second position of the guanine ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Dimethylguanine typically involves the methylation of guanine. One common method is the reaction of guanine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of N2,N2-Dimethylguanine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process .

Analyse Des Réactions Chimiques

Types of Reactions: N2,N2-Dimethylguanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N2,N2-dimethylxanthine.

Reduction: Reduction reactions can convert it back to guanine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like ammonia or amines are employed in substitution reactions.

Major Products:

Oxidation: N2,N2-Dimethylxanthine

Reduction: Guanine

Substitution: Various substituted guanine derivatives.

Applications De Recherche Scientifique

N2,N2-Dimethylguanine has a wide range of applications in scientific research:

Mécanisme D'action

N2,N2-Dimethylguanine exerts its effects through its incorporation into nucleic acids. The methylation of guanine alters the hydrogen bonding properties and base-pairing interactions, affecting the stability and function of RNA and DNA. The compound targets specific molecular pathways involved in gene expression and regulation .

Comparaison Avec Des Composés Similaires

N2-Methylguanine: A single methyl group attached to the nitrogen at the second position.

7-Methylguanine: A methyl group attached to the nitrogen at the seventh position.

1-Methylguanine: A methyl group attached to the nitrogen at the first position.

Uniqueness: N2,N2-Dimethylguanine is unique due to the presence of two methyl groups at the second position, which significantly alters its chemical and biological properties compared to other methylated guanine derivatives. This dual methylation enhances its stability and affects its interactions with other nucleic acid components .

Activité Biologique

2-Dimethylamino-6-hydroxypurine (also known as N2,N2-Dimethylguanine) is a modified purine base with significant biological activity. This compound's structural similarity to guanine allows it to interact with nucleic acids, influencing various cellular processes. This article explores its biological activity, mechanisms of action, and implications in biochemical research.

Chemical Structure:

- Molecular Formula: C₇H₈N₄O

- Molecular Weight: 168.16 g/mol

- IUPAC Name: this compound

The compound's structure consists of a purine ring with a dimethylamino group at the 2-position and a hydroxyl group at the 6-position, which contributes to its reactivity and biological functions.

This compound exerts its biological effects through several mechanisms:

-

Interaction with Nucleic Acids:

- The compound can be incorporated into DNA and RNA during replication and transcription due to its structural similarity to guanine, potentially leading to mutations or altered gene expression.

-

Influence on Enzyme Activity:

- It interacts with DNA and RNA polymerases, affecting their fidelity and activity. This interaction can modulate the synthesis and repair of nucleic acids, impacting cellular metabolism.

-

Gene Expression Modulation:

- By binding to transcription factors, this compound can influence the transcriptional activity of genes involved in cell cycle regulation and DNA repair.

Cellular Effects

The compound has been shown to have profound effects on various cell types:

- Gene Expression Changes: It induces alterations in the expression of genes related to DNA repair mechanisms, enhancing cellular resilience against DNA damage.

- Metabolic Activity: this compound influences key metabolic enzymes, leading to changes in metabolite levels and energy production within cells.

Dosage Effects

The biological activity of this compound varies significantly with dosage:

- Low Doses: Enhance DNA repair processes and protect against environmental toxins.

- High Doses: Can induce cytotoxic effects, including cell death and tissue damage. Studies indicate a threshold effect where beneficial outcomes are observed only within specific dosage ranges.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is detectable in urine, indicating its absorption and metabolism within the body. Its distribution is primarily localized in the nucleus and mitochondria, where it can exert its effects on DNA and RNA synthesis.

Case Studies

Research has demonstrated the potential applications of this compound in therapeutic contexts:

- In laboratory settings, it has been used to study the impact of environmental toxins on DNA damage, highlighting its role as a protective agent against genotoxic stress.

Comparative Studies

A comparative analysis of the effects of this compound versus other purine analogs shows that it possesses unique properties that may enhance its utility in biochemical research:

| Compound | Effect on DNA Repair | Cytotoxicity at High Doses | Gene Expression Modulation |

|---|---|---|---|

| This compound | Enhances | Moderate | Significant |

| Other Purine Analogs | Variable | High | Limited |

Propriétés

IUPAC Name |

2-(dimethylamino)-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-12(2)7-10-5-4(6(13)11-7)8-3-9-5/h3H,1-2H3,(H2,8,9,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSMHKMPBNTBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(C(=O)N1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162732 | |

| Record name | N(2)-Dimethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-15-4 | |

| Record name | N(2)-Dimethylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dimethylguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N(2)-Dimethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.